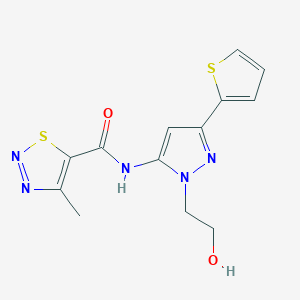

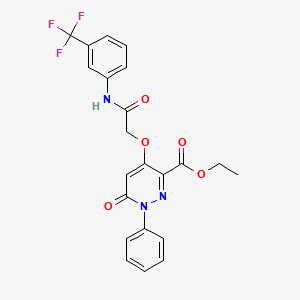

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential pharmacological applications.

Applications De Recherche Scientifique

Synthesis and Biological Applications

Quinazoline derivatives have been synthesized through various methods, showing significant biological activities, including cytotoxic properties against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving quinazoline derivatives, demonstrated potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing curative effects in vivo against colon tumors in mice (Deady et al., 2003). Additionally, novel quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents, displaying cytotoxic activity against cancer cell lines, highlighting the importance of quinazoline derivatives in developing new therapeutic agents (Poorirani et al., 2018).

Herbicidal Activity

Quinazoline-2,4-diones have been explored for their herbicidal activity, serving as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in weed control. This research direction aims to develop novel herbicides with broad-spectrum weed control and excellent crop selectivity. For example, triketone-containing quinazoline-2,4-dione derivatives showed promising herbicidal activity against a range of broadleaf and monocotyledonous weeds (Wang et al., 2014).

Key Intermediates in Drug Development

Quinazoline derivatives are key intermediates in synthesizing several drugs, such as Prazosin, Bunazosin, and Doxazosin, highlighting their significance in pharmaceutical research. Efficient protocols have been developed for synthesizing these derivatives, utilizing carbon dioxide and 2-aminobenzonitriles, with variations in reaction parameters extensively studied to optimize yields (Patil et al., 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one, which is then cyclized with anthranilic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,5-dimethylbenzaldehyde", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one.", "Step 2: Cyclization of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one with anthranilic acid in the presence of a Lewis acid catalyst such as zinc chloride to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

899922-73-7 |

Formule moléculaire |

C25H24N2O4 |

Poids moléculaire |

416.477 |

Nom IUPAC |

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |

Clé InChI |

PBCVQRWHTPFQPC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)

![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)

![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)